3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a cinnamic acid derivative featuring a 1,4-benzodioxane ring fused to an α,β-unsaturated carboxylic acid moiety. Its structure combines the aromaticity and electron-rich environment of the benzodioxane system with the reactive acrylic acid group, making it a versatile intermediate in medicinal chemistry and materials science. Key properties include:
Properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c12-11(13)4-2-8-1-3-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOZWMLNDDCDJ-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde with malonic acid in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, often using anhydrous acetic acid as a solvent. The mixture is stirred at room temperature and then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly urease.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the hydrolysis of urea . This interaction is facilitated by the compound’s structural features, which allow it to form stable complexes with metal ions in the enzyme’s active site.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Comparison with Cinnamic Acid Derivatives
Caffeic Acid (3,4-Dihydroxycinnamic Acid)
- Structure : Differs in substituents (3,4-dihydroxy groups vs. benzodioxane ring).
- Properties : Higher polarity due to hydroxyl groups; lower logP compared to the benzodioxane analog.
- Applications : Antioxidant, anti-inflammatory agent; lacks urease inhibition reported for the target compound .
Comparison with Benzodioxane-Containing Analogs
(E)-3-(2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylic Acid
- Structure : Contains a six-membered tetrahydrodioxocin ring vs. five-membered dihydrodioxin.
- Synthesis : 39% yield for intermediate ester (B) vs. 95% yield for target compound’s acid (C) .
- Thermal Stability : Higher melting point (127–128°C) compared to ester derivatives (e.g., 119–120°C for D2) .
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetic Acid
Heterocyclic Derivatives
1,3,4-Oxadiazole Derivatives (e.g., Compound 18)
- Structure : Replaces acrylic acid with oxadiazole linked to aryl groups.
- Activity : Targets Ca²⁺/calmodulin pathways (IC₅₀ ~10–100 nM) vs. urease inhibition for target compound.
- Synthetic Complexity : Requires multi-step coupling (HOBT/EDCI) , unlike straightforward hydrolysis for the acrylic acid .
| Property | Target Compound | Oxadiazole Derivative (18) |
|---|---|---|
| Core Pharmacophore | Acrylic acid | 1,3,4-Oxadiazole |
| Biological Target | Urease | Ca²⁺/calmodulin |
| HPLC Purity | >95% | 95–100% |
Ester and Amide Derivatives
(E)-Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylate
- Properties : Increased lipophilicity (logP ~2.5 vs. ~1.8 for acid); used as synthetic intermediate.
- Yield: 93% via Knoevenagel condensation vs. 95% for acid hydrolysis .
Acrylamide Derivatives (D1–D17)
Key Research Findings
Urease Inhibition : The copper(II) complex of the target compound exhibits submicromolar activity, a unique feature among benzodioxane derivatives .
Synthetic Versatility : High-yielding routes (≥95%) enable scalable production for drug discovery .
Structural Tunability : Modifications at the acrylic acid (esterification, amidation) or benzodioxane (halogenation, methylation) adjust physicochemical and biological properties .
Biological Activity
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a compound that has drawn attention in pharmacological research due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₁H₁₀O₄
- Molecular Weight : 206.19 g/mol
- CAS Number : 151539-59-2
The primary biological activity of this compound is attributed to its inhibition of the enzyme urease . Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in the urea cycle. Inhibition of this enzyme can lead to decreased ammonia production, influencing nitrogen metabolism and potentially impacting various metabolic pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Urease Inhibition : Studies have shown that this compound effectively inhibits urease activity. The inhibition leads to altered nitrogen balance in biological systems, which can be beneficial in conditions where ammonia accumulation is detrimental .
- Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which may contribute to its therapeutic potential in oxidative stress-related diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
In Vitro Studies
In vitro studies have assessed the inhibitory effects of this compound on urease. The compound showed significant inhibition with an IC₅₀ value indicating its potency compared to other known inhibitors.
| Compound | IC₅₀ (μM) | Mechanism |
|---|---|---|
| This compound | X.X | Urease Inhibition |
| Other Known Inhibitors | Y.Y | Various |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests that its bioavailability is influenced by solubility and stability factors. Understanding these properties is crucial for evaluating its therapeutic applications.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)acrylic acid and 3,4-Dimethylenedioxycinnamic acid, this compound exhibits stronger urease inhibitory activity and distinct therapeutic benefits.
| Compound Name | Urease Inhibition Activity |
|---|---|
| This compound | Strong |
| 3-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)acrylic acid | Moderate |
| 3,4-Dimethylenedioxycinnamic acid | Weak |
Q & A
Basic: What are the established synthetic routes for 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid, and what reaction conditions are critical for yield optimization?
Answer:
The synthesis typically begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde as a precursor. A common method involves a Knoevenagel condensation with malonic acid or its derivatives under inert atmosphere (e.g., nitrogen), using potassium carbonate as a base and glacial acetic acid as a solvent. Reaction temperatures are maintained between 80–100°C for 6–12 hours to achieve optimal yields (50–70%). Monitoring via thin-layer chromatography (TLC) is recommended to track reaction progression .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the acrylic acid moiety (δ ~6.3–7.8 ppm for aromatic protons, δ ~6.1–6.4 ppm for α,β-unsaturated protons) and the benzodioxane ring structure .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (60:40 v/v) mobile phase ensures purity (>95%) .
- Mass Spectrometry (MS): ESI-MS in negative ion mode confirms the molecular ion peak at m/z 205.2 (M–H⁻) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory efficacy) for this compound?
Answer:
Contradictions often arise from variations in assay conditions or biological models. To address this:
- Standardized Assays: Use CLSI guidelines for antibacterial testing (e.g., MIC against S. aureus and E. coli) and LPS-induced macrophage models for anti-inflammatory activity (measuring TNF-α suppression).
- Dose-Response Curves: Compare EC₅₀ values across studies to identify potency thresholds.
- Structural Analogues: Test derivatives (e.g., esterified or halogenated variants) to isolate pharmacophore contributions .
Advanced: What computational strategies can predict the compound’s interaction with enzymatic targets (e.g., COX-2 or bacterial topoisomerases)?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with COX-2 (PDB ID: 5KIR) or E. coli topoisomerase IV (PDB ID: 3FV5). Focus on hydrogen bonding with the acrylic acid carboxyl group and π-π stacking with the benzodioxane ring.
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding energy (ΔG < −8 kcal/mol indicates strong affinity) .
- QSAR Models: Develop quantitative structure-activity relationships using Hammett constants for substituents on the benzodioxane ring .
Basic: What are the key stability considerations for this compound under experimental storage conditions?
Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the α,β-unsaturated carbonyl group.
- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the acrylic acid moiety.
- pH Stability: Maintain solutions in neutral buffers (pH 6.5–7.5); acidic conditions promote decarboxylation .
Advanced: How can researchers design experiments to elucidate the role of the benzodioxane ring in modulating biological activity?
Answer:
- Isosteric Replacement: Synthesize analogues replacing the benzodioxane ring with furan, thiophene, or cyclohexane. Compare bioactivity to identify electronic or steric dependencies.
- Metabolic Profiling: Use LC-MS/MS to track oxidative metabolism (e.g., CYP450-mediated ring hydroxylation) in hepatocyte models.
- Crystallography: Co-crystallize the compound with target enzymes (e.g., bacterial dihydrofolate reductase) to visualize binding interactions .
Advanced: What methodological approaches are recommended for analyzing conflicting data in oxidation/reduction reactions involving this compound?
Answer:
- Controlled Redox Studies: Perform reactions under inert conditions (argon) with standardized reductants (NaBH₄) or oxidants (KMnO₄). Monitor intermediates via FTIR (C=O stretch at 1680–1720 cm⁻¹).
- Isotopic Labeling: Use ¹⁸O-labeled water in hydrolysis experiments to trace oxygen incorporation into carboxyl groups.
- Kinetic Analysis: Determine rate constants (k) for competing pathways (e.g., oxidation vs. dimerization) using stopped-flow spectroscopy .
Basic: What are the best practices for ensuring reproducibility in biological assays using this compound?
Answer:
- Cell Line Validation: Use ATCC-certified cell lines (e.g., RAW 264.7 macrophages) with mycoplasma testing.
- Solvent Controls: Dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent toxicity.
- Triplicate Replicates: Perform assays in triplicate with internal controls (e.g., ascorbic acid for antioxidant assays) .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to enhance the compound’s pharmacokinetic properties?
Answer:
- Ester Prodrugs: Synthesize methyl or ethyl esters to improve oral bioavailability. Test hydrolysis in simulated gastric fluid (pH 1.2).
- LogP Optimization: Introduce polar groups (e.g., -OH, -NH₂) to reduce logP from ~2.5 (parent compound) to <2.0, enhancing aqueous solubility.
- Plasma Stability Assays: Incubate with human plasma (37°C, 1 hour) and quantify intact compound via UPLC-MS .
Advanced: What strategies mitigate interference from the compound’s autofluorescence in fluorescence-based cellular assays?
Answer:
- Wavelength Selection: Use excitation/emission filters outside the compound’s fluorescence range (λₑₓ = 320 nm, λₑₘ = 420 nm).
- Quenching Agents: Add 1 mM potassium iodide (dynamic quenching) or 0.1% bovine serum albumin (static quenching).
- Control Experiments: Measure background fluorescence in compound-only samples and subtract from experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
